molecular formula C26H27N3O3 B11394014 5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11394014
M. Wt: 429.5 g/mol
InChI Key: YYASXHGWZBRWBC-PKNBQFBNSA-N
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Description

5-(4-BENZYLPIPERIDIN-1-YL)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperidine ring, a benzylic group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BENZYLPIPERIDIN-1-YL)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines.

    Introduction of the Benzylic Group: This step often involves a nucleophilic substitution reaction.

    Construction of the Oxazole Ring: This can be done via cyclization reactions involving nitriles and aldehydes.

    Final Coupling: The final step involves coupling the piperidine and oxazole intermediates under specific conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can be used to modify the oxazole ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzaldehyde derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a ligand in receptor studies. Its piperidine ring is a common motif in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the piperidine and oxazole rings suggests it could interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-BENZYLPIPERIDIN-1-YL)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the nervous system, while the oxazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-BENZYLPIPERIDIN-1-YL)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of the piperidine, benzylic, and oxazole rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C26H27N3O3/c1-30-23-10-8-20(17-24(23)31-2)9-11-25-28-22(18-27)26(32-25)29-14-12-21(13-15-29)16-19-6-4-3-5-7-19/h3-11,17,21H,12-16H2,1-2H3/b11-9+

InChI Key

YYASXHGWZBRWBC-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N)OC

Origin of Product

United States

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